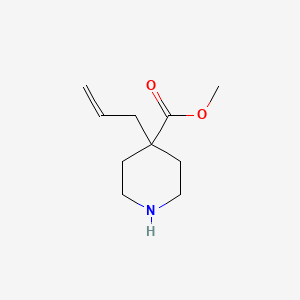

Methyl 4-allylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-prop-2-enylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-4-10(9(12)13-2)5-7-11-8-6-10/h3,11H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROULGJQMCBBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-allylpiperidine-4-carboxylate typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol or the allyl group to an alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-allylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-allylpiperidine-4-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of Methyl 4-allylpiperidine-4-carboxylate, highlighting substituent variations and their implications:

Key Observations:

- Substituent Effects : The allyl group in this compound increases steric bulk and lipophilicity compared to unsubstituted analogs like Methyl 4-piperidinecarboxylate. This may enhance membrane permeability in biological systems .

- Ester Group Stability : Methyl esters (e.g., Methyl 4-piperidinecarboxylate) are generally more hydrolytically labile than ethyl or benzyl esters, impacting shelf life and reactivity .

- Biological Activity : Allyl-substituted piperidines (e.g., Ethyl 4-allylpiperidine-4-carboxylate) are explored for neurological targets due to their ability to cross the blood-brain barrier .

Data Limitations

- No direct evidence on crystallography, spectroscopy, or bioactivity of this compound.

Biological Activity

Methyl 4-allylpiperidine-4-carboxylate is a compound that belongs to the piperidine family, characterized by its unique structural features that contribute to its biological activity. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula : C₉H₁₃N₁O₂

- Molecular Weight : 167.21 g/mol

The compound features an allyl group attached to the nitrogen atom of the piperidine ring and a methyl ester functional group at the fourth position. This combination of functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The allyl group enhances binding affinity through hydrophobic interactions, while the carboxylate moiety can participate in hydrogen bonding. These interactions may modulate neurotransmitter systems, which are crucial in treating neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and pain response.

- Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic pathways relevant to various diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it may serve as a candidate for treating conditions such as depression and anxiety.

- Pain Management : Its interaction with pain pathways suggests possible applications in analgesics.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, indicating a potential for developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| Ethyl 4-allylpiperidine-4-carboxylate | 177971-46-9 | Ethyl ester instead of methyl | Different pharmacokinetics due to larger ethyl group |

| 1-Allylpiperidine-4-carboxylic acid | 153763-74-7 | Free acid form | Lacks ester functionality; more polar |

| N-Boc-4-allylpiperidine-4-carboxylate | Not Available | Contains a Boc protecting group | Enhanced stability and reactivity in synthetic routes |

The presence of both an allyl group and a methyl ester in this compound contributes significantly to its unique biological activity compared to these similar compounds.

Case Studies and Research Findings

- Neurotransmitter Modulation Study : A study demonstrated that this compound effectively modulates serotonin receptors, suggesting its potential use in antidepressant therapies.

- Pain Pathway Research : Research indicated that this compound could inhibit specific pathways involved in pain signaling, providing insights into its analgesic properties.

- Antimicrobial Testing : Preliminary studies showed promising results against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.